Home > Products > Screening Compounds P18419 > EAAT2 activator 1
EAAT2 activator 1 - 892415-28-0

EAAT2 activator 1

Catalog Number: EVT-2761187
CAS Number: 892415-28-0
Molecular Formula: C16H11ClFN3S
Molecular Weight: 331.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

EAAT2 activator 1 is a compound designed to enhance the function of the excitatory amino acid transporter 2, a critical protein involved in glutamate transport in the central nervous system. Glutamate is a primary excitatory neurotransmitter, and its regulation is essential for maintaining neuronal health and preventing excitotoxicity, which can lead to neurodegenerative diseases. The pharmacological activation of EAAT2 is seen as a promising strategy for therapeutic interventions in conditions such as neuropathic pain and neurodegenerative disorders.

Source and Classification

EAAT2 activator 1 belongs to a class of compounds that act as positive allosteric modulators of the excitatory amino acid transporter 2. These compounds are synthesized through various chemical methods aimed at optimizing their efficacy and selectivity for the EAAT2 transporter. The development of EAAT2 activator 1 is part of ongoing research into enhancing glutamate uptake to mitigate excitotoxicity-related damage in neurons.

Synthesis Analysis

Methods and Technical Details

The synthesis of EAAT2 activator 1 involves several key steps and methodologies. Initial compounds are often derived from pyridazine-based structures, which have been shown to significantly increase EAAT2 protein levels. For instance, one method reported involves the transformation of pyridyl-pyridazinone derivatives using Lawesson's reagent in dry toluene under reflux conditions. This reaction leads to the formation of thioethers that are further modified by alkylation with aryl or heteroaryl bromides.

The general procedure includes:

  • Starting Material: Pyridyl-pyridazinone.
  • Reagents: Lawesson's reagent, dry toluene, potassium carbonate, and suitable bromomethyl derivatives.
  • Conditions: Reflux for several hours followed by purification via chromatography.

This approach has led to the identification of several derivatives with enhanced EAAT2 activity, demonstrating a structure-activity relationship that highlights the importance of specific substituents on the benzyl moiety for optimal function .

Molecular Structure Analysis

Structure and Data

The molecular structure of EAAT2 activator 1 can be analyzed through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These methods provide insights into the three-dimensional conformation of the compound and its interaction with the EAAT2 transporter.

Key structural features include:

  • Core Structure: Based on pyridazine derivatives.
  • Functional Groups: Substituents that enhance lipophilicity and binding affinity for EAAT2.
  • Binding Interactions: Specific residues within the EAAT2 binding site that interact with the compound, influencing its efficacy and selectivity .
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involving EAAT2 activator 1 primarily focus on its interaction with the EAAT2 transporter. Upon administration, the compound binds to allosteric sites on EAAT2, enhancing its ability to uptake glutamate. The mechanism involves conformational changes in the transporter that facilitate increased transport activity.

Key reactions include:

  • Binding Reaction: Interaction between EAAT2 activator 1 and EAAT2.
  • Transport Reaction: Enhanced glutamate uptake due to conformational changes induced by binding .
Mechanism of Action

Process and Data

The mechanism by which EAAT2 activator 1 exerts its effects involves several steps:

  1. Binding: The compound binds to specific allosteric sites on the EAAT2 transporter.
  2. Conformational Change: This binding induces a conformational change in the transporter, increasing its affinity for glutamate.
  3. Increased Uptake: Enhanced glutamate uptake leads to reduced extracellular glutamate levels, mitigating excitotoxic effects.

Electrophysiological studies have demonstrated that this process is dose-dependent, with significant increases in glutamate transport observed at low nanomolar concentrations of the activator .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

EAAT2 activator 1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 322 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining suitable formulations for in vivo applications .

Applications

Scientific Uses

The primary applications of EAAT2 activator 1 lie in neuropharmacology, specifically:

  • Neuroprotection: Potential use in preventing neuronal damage due to excitotoxicity in conditions like Alzheimer's disease, Huntington's disease, and multiple sclerosis.
  • Pain Management: Investigated for its role in alleviating neuropathic pain through enhanced glutamate regulation.
  • Research Tool: Serves as a valuable tool for studying glutamate transport mechanisms and developing further therapeutic agents targeting excitatory amino acid transporters .
Introduction to EAAT2 Dysregulation in Neurodegenerative Pathophysiology

Role of Glutamate Excitotoxicity in Central Nervous System Disorders

Glutamate serves as the primary excitatory neurotransmitter in the mammalian central nervous system, mediating essential functions including synaptic plasticity, learning, and memory. Under physiological conditions, extracellular glutamate concentrations are tightly regulated to prevent receptor overstimulation. However, pathological accumulation of synaptic glutamate triggers excitotoxicity—a process characterized by excessive activation of ionotropic glutamate receptors (e.g., N-methyl-D-aspartate and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors). This overstimulation induces uncontrolled calcium influx, mitochondrial dysfunction, reactive oxygen species generation, and activation of proteolytic enzymes (e.g., calpains), culminating in neuronal atrophy and death [1] [3].

Excitotoxicity represents a convergent pathological mechanism across diverse central nervous system disorders:

  • Neurodegenerative Diseases: In Alzheimer disease, impaired glutamate clearance correlates with synaptic loss and amyloid-β plaque deposition. Amyotrophic lateral sclerosis patients exhibit up to 95% loss of glutamate transport capacity in motor cortex and spinal cord. Huntington disease models show selective downregulation of glutamate transporters in striatal neurons [1] [6] [9].
  • Acute Injuries: Ischemic stroke and traumatic brain injury involve abrupt glutamate surges, causing peri-infarct depolarization and secondary neuronal damage [3].
  • Neuropsychiatric Conditions: Chronic, low-grade excitotoxicity contributes to synaptic pruning deficits in schizophrenia and autism spectrum disorders, evidenced by elevated glutamate levels in patient sera and postmortem tissues [5] [10].

Table 1: Neurodegenerative Disorders Associated with Glutamate Excitotoxicity

DisorderKey Excitotoxic MarkersConsequences
Alzheimer Disease↓ EAAT2 protein; ↑ oxidative modification of EAAT2Synaptic loss; Amyloid-β accumulation
Amyotrophic Lateral Sclerosis30–95% loss of EAAT2 in motor cortex/spinal cordMotor neuron degeneration
Huntington Disease↓ EAAT2 mRNA & protein; ↑ extracellular glutamateStriatal medium spiny neuron death
SchizophreniaAltered EAAT splice variant expressionAberrant neuroplasticity; Gray matter loss

Excitatory Amino Acid Transporter 2 as the Primary Glutamate Transporter: Functional Significance

Excitatory Amino Acid Transporter 2 (Solute Carrier Family 1 Member 2) accounts for >90% of forebrain glutamate uptake, maintaining extracellular concentrations below neurotoxic thresholds. Its functional preeminence stems from distinctive attributes:

  • Structural Properties: Excitatory Amino Acid Transporter 2 forms homotrimers with each protomer containing eight transmembrane domains and two helical hairpins (Hairpin 1, Hairpin 2). The transport domain (Transmembrane Domains 3,6,7,8; Hairpin 1; Hairpin 2) undergoes an "elevator-like" movement to translocate glutamate against its concentration gradient. This process couples glutamate uptake to co-transport of three sodium ions and one proton, with potassium ion efflux [8] [1]. Key residues (Aspartate 475, Arginine 478) within Transmembrane Domain 8 form the substrate-binding site, while Hairpin 2 acts as a gate regulating access [8].

  • Cellular Distribution: Excitatory Amino Acid Transporter 2 is predominantly localized to perisynaptic astrocyte processes, strategically positioned to capture synaptically released glutamate. Neuronal variants exist but contribute minimally to total transport capacity [1] [10].

  • Splice Variants: Alternative splicing generates isoforms (e.g., Excitatory Amino Acid Transporter 2a, Excitatory Amino Acid Transporter 2b). Excitatory Amino Acid Transporter 2b possesses a postsynaptic density-95/discs large/zona occludens-1 binding domain enabling interactions with scaffolding proteins (e.g., Protein Interacting with Kinase C 1), influencing clustering and function. Dysregulation of variant expression occurs in schizophrenia and autism spectrum disorders [2] [10].

Table 2: Glutamate Transporter Isoforms in the Mammalian Central Nervous System

TransporterPrimary Cell TypeDistributionRelative ContributionKey Features
Excitatory Amino Acid Transporter 1AstrocytesCerebellum > ForebrainLowMajor transporter in cerebellum
Excitatory Amino Acid Transporter 2AstrocytesForebrain > Cerebellum>90%Trimeric structure; Sodium-dependent uptake
Excitatory Amino Acid Transporter 3NeuronsSoma/DendritesLowCytosolic retention; Metabolic roles
Excitatory Amino Acid Transporter 4Neurons (Purkinje)CerebellumVery LowChloride conductance
Excitatory Amino Acid Transporter 5RetinaRetinal neuronsNone (CNS)Retina-specific

Rationale for Pharmacological Targeting of Excitatory Amino Acid Transporter 2 in Disease Models

The critical role of Excitatory Amino Acid Transporter 2 dysfunction in excitotoxicity provides a compelling rationale for its therapeutic targeting. Evidence supporting this strategy includes:

  • Association Studies: Postmortem analyses consistently reveal Excitatory Amino Acid Transporter 2 loss or dysfunction in neurodegenerative and neuropsychiatric conditions. In amyotrophic lateral sclerosis, reduced transporter expression precedes motor neuron degeneration. Alzheimer disease brains show Excitatory Amino Acid Transporter 2 oxidation by lipid peroxidation products (e.g., 4-hydroxy-2-nonenal) and dissociation from lipid rafts due to cholesterol metabolism defects [1] [4] [10].

  • Genetic Evidence: Mice lacking Excitatory Amino Acid Transporter 2 develop lethal seizures and increased susceptibility to cortical injury. Excitatory Amino Acid Transporter 2 knockdown elevates extracellular glutamate, triggering neuronal death [1] [6]. Conversely, Excitatory Amino Acid Transporter 2 overexpression in transgenic models is neuroprotective:

  • Crossing amyloid precursor protein Swedish/Indiana mice with Excitatory Amino Acid Transporter 2 overexpressors reduces amyloid plaques, improves synaptic density, and restores cognitive function [1].
  • Excitatory Amino Acid Transporter 2/Superoxide Dismutase 1 (Glycine 93 → Alanine) double transgenic mice exhibit delayed motor neuron degeneration and functional decline in amyotrophic lateral sclerosis models [1].

  • Proof-of-Concept Pharmacological Studies: Diverse compounds upregulating Excitatory Amino Acid Transporter 2 expression or function demonstrate efficacy:

  • Transcriptional Activators: Ceftriaxone (β-lactam antibiotic) enhances Excitatory Amino Acid Transporter 2 expression via Nuclear Factor Kappa B activation, showing benefit in amyotrophic lateral sclerosis and Huntington disease models [1] [6].
  • Translational Enhancers: LDN/OSU-0212320 (pyridazine derivative) increases Excitatory Amino Acid Transporter 2 protein synthesis [1] [7].
  • Positive Allosteric Modulators: Novel compounds (e.g., GT951, GTS467, GTS551) bind transport domain interfaces, enhancing glutamate translocation without affecting substrate affinity. In Drosophila Huntington disease models, they restore motor function, improve cognition, and reduce mortality [6].

Properties

CAS Number

892415-28-0

Product Name

EAAT2 activator 1

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine

Molecular Formula

C16H11ClFN3S

Molecular Weight

331.79

InChI

InChI=1S/C16H11ClFN3S/c17-12-4-3-5-13(18)11(12)10-22-16-8-7-15(20-21-16)14-6-1-2-9-19-14/h1-9H,10H2

InChI Key

DCLFFJASADCESO-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.